N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2,6-dimethylaniline with pyridine-2-carboxylic acid anhydride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can cross biological membranes due to its lipid-soluble nature and may interact with enzymes or receptors, leading to various biological effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-pyridinecarboxamide: This compound shares a similar structure but differs in its functional groups and applications.
N-(2,6-dimethylphenyl)piperidine-2-carboxamide: Another structurally related compound with different pharmacological properties.
Uniqueness
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O/c22-18-4-2-1-3-15(18)13-25-21(29)19-20(14-9-11-24-12-10-14)28(27-26-19)17-7-5-16(23)6-8-17/h1-12H,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSZOFMHXHSZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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